1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene
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Overview
Description
1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene is an organic compound with the molecular formula C9H8BrNO2. This compound is characterized by the presence of a bromopropenyl group and a nitrobenzene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene typically involves the bromination of propenylbenzene derivatives followed by nitration. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and concentrated nitric acid for nitration. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions or amines, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its role in developing new drugs with specific biological activities.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromopropenyl group can undergo substitution reactions, leading to various biological activities. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar compounds to 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene include:
1-[(1E)-3-bromoprop-1-en-1-yl]-benzene: Lacks the nitro group, making it less reactive in redox reactions.
1-[(1E)-3-chloroprop-1-en-1-yl]-2-nitrobenzene: Substitutes bromine with chlorine, affecting its reactivity and interaction with nucleophiles.
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene: The nitro group is positioned differently, altering its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
443305-35-9 |
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Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-2-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2/b5-3+ |
InChI Key |
YGYUHOIYDZMTDT-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CBr)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCBr)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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